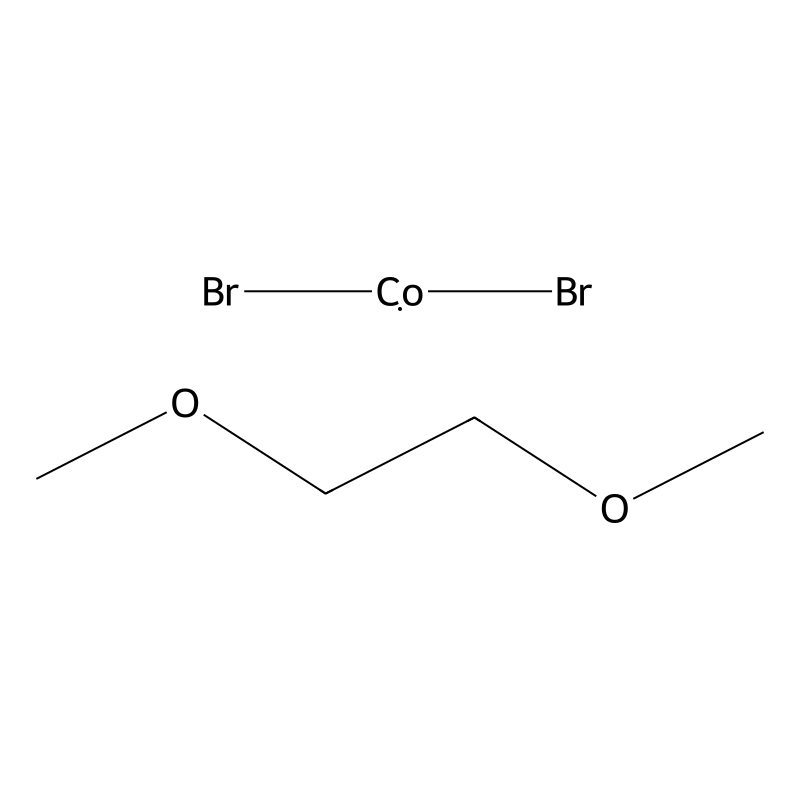dibromocobalt;1,2-dimethoxyethane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Dibromocobalt;1,2-dimethoxyethane, also known as cobalt(II) dibromo(1,2-dimethoxyethane), is a coordination compound with the molecular formula and a molar mass of approximately 308.86 g/mol. This compound typically appears as a blue powder and is characterized by its stability in air, although it decomposes upon heating. It is sensitive to moisture and should be stored under inert gas conditions, such as nitrogen or argon, at temperatures between 2°C and 8°C .
The mechanism of action of Cobalt(II) bromide, dimethoxyethane adduct depends on the specific reaction it is involved in.
- In catalysis: The Lewis acidic cobalt(II) center activates substrates by accepting electron density, facilitating bond formation or cleavage. The dimethoxyethane molecule can also participate in the reaction by stabilizing intermediates or providing a steric environment for the reaction [].
- In electrochemistry: The compound can act as a precursor for the formation of cobalt-based electrocatalysts used in various electrochemical processes [].
Organic Synthesis:
CoBr2(DME) serves as a versatile Lewis acid catalyst in organic synthesis reactions. Its ability to reversibly bind to electron lone pairs on oxygen atoms makes it useful for various transformations. For instance, research has explored CoBr2(DME) for promoting:
- Aldol reactions: These reactions create carbon-carbon bonds between carbonyl compounds, forming essential building blocks for complex molecules.
- Cycloadditions: Cycloadditions involve the formation of cyclic structures from multiple unsaturated molecules. CoBr2(DME) can facilitate these reactions efficiently.
Material Science:
Research suggests that CoBr2(DME) can play a role in the development of functional materials. Studies have investigated its potential use in:
- Synthesis of Coordination Polymers: Coordination polymers are special materials with interesting properties like magnetism and conductivity. CoBr2(DME) can act as a precursor for their formation.
- Electrochromic Materials: These materials change color upon application of an electric current. CoBr2(DME) might contribute to the development of such materials with potential applications in displays.
Catalysis Research:
Beyond organic synthesis, CoBr2(DME) shows promise as a catalyst in other areas. Research is ongoing to explore its role in:
Dibromocobalt;1,2-dimethoxyethane can be synthesized through several methods:
- Direct Reaction: Cobalt(II) bromide can be reacted with 1,2-dimethoxyethane in a controlled environment to produce dibromocobalt;1,2-dimethoxyethane. The reaction typically involves dissolving cobalt(II) bromide in 1,2-dimethoxyethane under inert gas conditions.
- Ligand Exchange: Another method involves starting from a cobalt complex with a different ligand and performing a ligand exchange with 1,2-dimethoxyethane.
- Solvent-Free Synthesis: Recent approaches have explored solvent-free methods that utilize mechanical milling techniques to facilitate the reaction between cobalt bromide and 1,2-dimethoxyethane .
Dibromocobalt;1,2-dimethoxyethane finds applications in various fields:
- Catalysis: It is used as a catalyst in organic synthesis reactions due to its ability to stabilize certain intermediates.
- Material Science: The compound is explored for its potential use in developing new materials with unique electronic or magnetic properties.
- Analytical Chemistry: It serves as a reagent in analytical techniques for detecting other metal ions or compounds.
Interaction studies involving dibromocobalt;1,2-dimethoxyethane primarily focus on its behavior in complexation reactions with other ligands and metal ions. Research indicates that this compound can form stable complexes with various anions and cations, which may influence its reactivity and applications in catalysis and material science. Understanding these interactions is crucial for optimizing its use in various chemical processes .
Dibromocobalt;1,2-dimethoxyethane shares similarities with several other cobalt complexes and organometallic compounds. Below are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cobalt(II) chloride | Commonly used as a drying agent and catalyst | |
| Cobalt(II) acetate | Used in dyeing processes and as a precursor for catalysts | |
| Cobalt(II) bromide | A simpler coordination compound without ether ligands | |
| Cobalt(II) thiocyanate | Exhibits different solubility and reactivity patterns |
Dibromocobalt;1,2-dimethoxyethane's uniqueness lies in its specific coordination environment provided by the 1,2-dimethoxyethane ligand, which influences its stability and reactivity compared to simpler cobalt salts like cobalt(II) bromide or chloride. The presence of ether groups also enhances its solubility characteristics compared to other inorganic cobalt compounds.








